molecular formula C18H18ClN3O2 B15142106 7-Hydroxy Loxapine-d8

7-Hydroxy Loxapine-d8

Cat. No.: B15142106
M. Wt: 351.9 g/mol
InChI Key: CFHDISFPIIFJTI-COMRDEPKSA-N
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Description

7-Hydroxy Loxapine-d8 is a deuterium-labeled analogue of 7-Hydroxy Loxapine. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for more precise tracking and analysis during experimental procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy Loxapine-d8 involves the deuteration of 7-Hydroxy Loxapine. Deuteration is typically achieved through the use of deuterated reagents or solvents, which replace the hydrogen atoms in the molecule with deuterium atoms. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated water (D2O) or deuterated organic solvents.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, as well as stringent quality control measures to ensure the consistency and purity of the final product. The production is typically carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy Loxapine-d8 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

7-Hydroxy Loxapine-d8 is used in a wide range of scientific research applications, including:

    Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.

    Drug Metabolism: Researchers use this compound to study the metabolic pathways and identify metabolites of 7-Hydroxy Loxapine.

    Analytical Chemistry: The compound is used as an internal standard in mass spectrometry and other analytical techniques to ensure accurate quantification of 7-Hydroxy Loxapine and its metabolites.

Mechanism of Action

The mechanism of action of 7-Hydroxy Loxapine-d8 is similar to that of 7-Hydroxy Loxapine. It acts as a dopamine antagonist and a serotonin 5-HT2 blocker. By antagonizing these receptors, the compound exerts its effects on the central nervous system, leading to tranquilization and suppression of aggressive behavior .

Comparison with Similar Compounds

Similar Compounds

    Loxapine: The parent compound of 7-Hydroxy Loxapine-d8, used as an antipsychotic agent.

    Amoxapine: A tricyclic antidepressant that is a metabolite of Loxapine.

    8-Hydroxyloxapine: Another metabolite of Loxapine with similar pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the metabolic profile of the compound, leading to differences in its pharmacokinetics compared to non-deuterated analogues.

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol

InChI

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i6D2,7D2,8D2,9D2

InChI Key

CFHDISFPIIFJTI-COMRDEPKSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl

Origin of Product

United States

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